

Spectroscopic Profile of 2-(Methylsulfonyl)-1-phenylethanone: A Technical Guide

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)-1-phenylethanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methylsulfonyl)-1-phenylethanone**, also known by synonyms such as 2-(Methylsulfonyl)acetophenone and Methyl Phenacyl Sulfone. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines the detailed experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables present a summary of the available spectroscopic data for **2-(Methylsulfonyl)-1-phenylethanone** (CAS No: 3708-04-1; Molecular Formula: C₉H₁₀O₃S; Molecular Weight: 198.24 g/mol).^[1] While direct experimental spectra can be found in specialized databases, the data presented here is a consolidated view from various sources, including predicted values and data from analogous compounds, to provide a reliable spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-(Methylsulfonyl)-1-phenylethanone** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0-7.8	Multiplet	2H	Aromatic (ortho-H)
~7.7-7.4	Multiplet	3H	Aromatic (meta- & para-H)
~4.5	Singlet	2H	-CH ₂ -
~3.1	Singlet	3H	-SO ₂ CH ₃

Note: Data is predicted based on the analysis of structurally similar compounds. The solvent has been reported as CDCl₃ in spectral databases.[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **2-(Methylsulfonyl)-1-phenylethanone**

Chemical Shift (δ) ppm	Assignment
~192	C=O (Ketone)
~135	Aromatic (ipso-C)
~134	Aromatic (para-C)
~129	Aromatic (ortho-C)
~128	Aromatic (meta-C)
~63	-CH ₂ -
~42	-SO ₂ CH ₃

Note: Data is predicted based on established chemical shift values for similar functional groups and structural motifs.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-(Methylsulfonyl)-1-phenylethanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1690	Strong	C=O (Ketone) Stretching
~1320	Strong	Asymmetric SO ₂ Stretching
~1150	Strong	Symmetric SO ₂ Stretching
~3060	Medium	Aromatic C-H Stretching
~2920	Medium	Aliphatic C-H Stretching

Note: Frequencies are based on typical values for aromatic ketones and sulfones.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-(Methylsulfonyl)-1-phenylethanone**

m/z	Adduct/Fragment
199.0423	[M+H] ⁺
221.0243	[M+Na] ⁺
121.0289	[M-SO ₂ CH ₃] ⁺ (Phenacyl cation)
105.0334	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
77.0391	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: Predicted m/z values are for the most common isotopes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard in organic chemistry research and are applicable for the characterization of **2-(Methylsulfonyl)-1-phenylethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **2-(Methylsulfonyl)-1-phenylethanone** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- **Referencing:** Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- **Data Processing:** The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

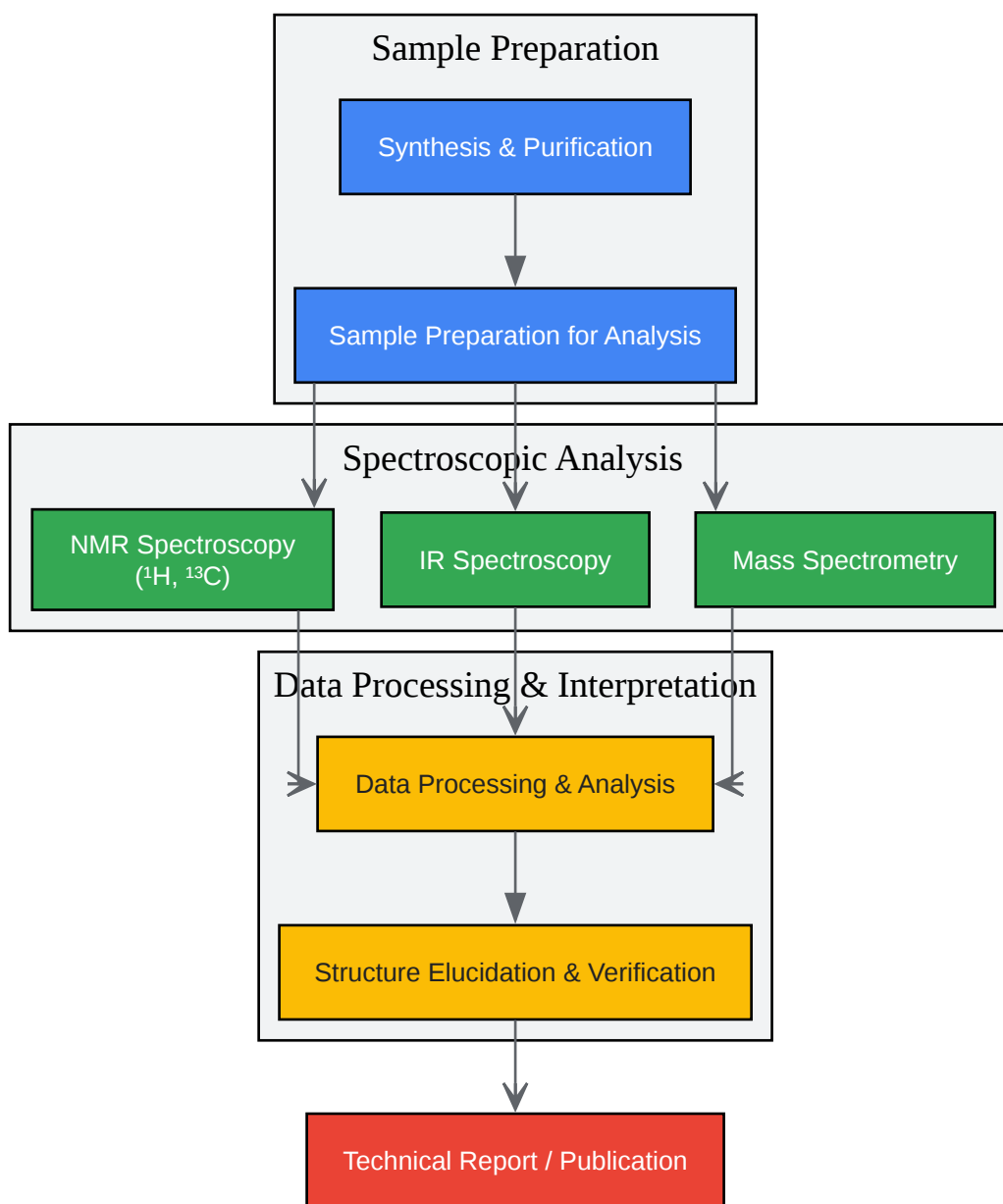
- **Sample Preparation:** The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Presentation:** The positions of absorption bands are reported in reciprocal centimeters (cm^{-1}), and the resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
- **Ionization:** The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
- **Mass Analysis:** The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Methylsulfonyl)-1-phenylethanone**.



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General workflow for spectroscopic analysis.

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References

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